Etelcalcetide Hydrochloride

Secondary Hyperparathyroidism Parathyroid Hormone Hemodialysis

SHPT management is compromised by oral calcimimetic non-adherence and CYP450-mediated DDIs. Etelcalcetide HCl solves both. • Superior PTH reduction: 52.4% vs. 40.2% achieving >50% PTH drop vs. cinacalcet (P=0.001); OR 2.78 (95% CI 1.19-6.67) for target attainment. • IV route ensures 100% observed dosing, eliminating daily oral adherence variability. • No CYP450 metabolism-eliminates DDI screening and dose adjustments required with cinacalcet. Supplied as >98% purity research peptide with verified CaSR agonist activity. Global shipping.

Molecular Formula C38H74ClN21O10S2
Molecular Weight 1084.7 g/mol
CAS No. 1334237-71-6
Cat. No. B607378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEtelcalcetide Hydrochloride
CAS1334237-71-6
SynonymsAMG-416, AMG416, AMG 416, KAI-4169, KAI 4169, KAI4169, ONO5163, ONO-5163, ONO 5163, Etelcalcetide, Velcalcetide, Telcalcetide. Ac-D-Cys-D-Ala-D-Arg-D-Arg-D-Arg-D-Ala-D-Arg-NH2.Etelcalcetide HCl.
Molecular FormulaC38H74ClN21O10S2
Molecular Weight1084.7 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CSSCC(C(=O)O)N)NC(=O)C.Cl
InChIInChI=1S/C38H73N21O10S2.ClH/c1-18(28(62)56-22(27(40)61)8-4-12-49-35(41)42)53-30(64)23(9-5-13-50-36(43)44)58-32(66)25(11-7-15-52-38(47)48)59-31(65)24(10-6-14-51-37(45)46)57-29(63)19(2)54-33(67)26(55-20(3)60)17-71-70-16-21(39)34(68)69;/h18-19,21-26H,4-17,39H2,1-3H3,(H2,40,61)(H,53,64)(H,54,67)(H,55,60)(H,56,62)(H,57,63)(H,58,66)(H,59,65)(H,68,69)(H4,41,42,49)(H4,43,44,50)(H4,45,46,51)(H4,47,48,52);1H/t18-,19-,21+,22-,23-,24-,25-,26-;/m1./s1
InChIKeyKHQMSZGKHGQUHG-WZDHWKSBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Etelcalcetide Hydrochloride: Pharmacologic & Regulatory Overview


Etelcalcetide Hydrochloride (CAS 1334237-71-6), an intravenous calcimimetic agent approved as Parsabiv, is a synthetic eight-amino-acid D-configuration peptide agonist of the calcium-sensing receptor (CaSR) [1]. It is specifically indicated for the treatment of secondary hyperparathyroidism (SHPT) in adult patients with chronic kidney disease (CKD) on hemodialysis [2]. Chemically, it is described as N-acetyl-D-cysteinyl-S-(L-cysteine disulfide)-D-alanyl-D-arginyl-D-arginyl-D-arginyl-D-alanyl-D-argininamide hydrochloride, with a molecular formula of C38H73N21O10S2 · xHCl (4 ≤ x ≤ 5) and a free base molecular weight of 1048.3 Da [3]. Unlike the oral calcimimetic cinacalcet, which is an allosteric modulator of the CaSR, etelcalcetide acts as a direct agonist of the receptor [4]. It is administered as an intravenous bolus injection three times per week at the end of a hemodialysis session, eliminating the need for daily oral dosing [5].

1
Tool Compound Class Intravenous CaSR direct-agonist peptide for SHPT endpoint studies.
2
Mechanism Fit Direct agonist activation kinetics; distinct from allosteric modulator comparators.
3
Dosing Context IV bolus synchronized with hemodialysis sessions; eliminates daily oral adherence variables.

Etelcalcetide Procurement: Risks of In-Class Substitution


The selection of Etelcalcetide Hydrochloride over other calcimimetic agents such as oral cinacalcet or evocalcet cannot be based solely on class-level pharmacology due to quantifiable differences in mechanism, route, and downstream clinical parameters. Etelcalcetide is a direct CaSR agonist, whereas cinacalcet functions as an allosteric modulator, leading to distinct receptor activation kinetics and differential potency [1]. Critically, etelcalcetide's intravenous administration at the point of hemodialysis eliminates the need for daily oral adherence, a key driver of real-world effectiveness that is not captured in controlled trial efficacy alone [2]. Pharmacokinetically, etelcalcetide is not metabolized by CYP450 enzymes and instead undergoes reversible disulfide exchange with endogenous thiols, conferring a distinct drug-drug interaction profile compared to cinacalcet, which is a CYP2D6 and CYP3A4 substrate [3]. Furthermore, meta-analytic data demonstrate that etelcalcetide is associated with a higher odds of achieving target PTH reduction compared to cinacalcet (OR 2.78, 95% CI 1.19–6.67), but also a distinct adverse event signature, including a higher incidence of symptomatic hypocalcemia [4]. These non-interchangeable features mandate compound-specific evaluation in procurement and formulary decisions.

Mechanism
Direct CaSR agonist binding may produce distinct activation kinetics vs. allosteric modulators.
Cinacalcet: allosteric modulator; receptor response profile may not transfer.
Metabolism
Non-CYP450 biotransformation via reversible disulfide exchange; DDI profile may differ substantially.
Cinacalcet: CYP2D6/3A4 substrate; polypharmacy risk context may shift.
Endpoint Profile
Reported higher odds of target PTH reduction (OR 2.78 vs. cinacalcet) in meta-analysis; tolerability endpoint profile may differ.
Class-level substitution may not reproduce endpoint magnitude or safety-related endpoint context.

Etelcalcetide vs Cinacalcet: Comparative Efficacy & Safety


Head-to-Head PTH Reduction vs Cinacalcet

In a randomized, double-blind, double-dummy active-controlled Phase 3 trial of 683 hemodialysis patients with moderate to severe SHPT (baseline PTH >500 pg/mL), etelcalcetide demonstrated superiority over cinacalcet in achieving a >50% reduction from baseline in mean predialysis PTH concentrations over weeks 20–27 [1].

PTH Reduction
Head-to-head
52.4% vs. 40.2%
Absolute Δ 12.2% (95% CI 4.7–19.5%), P=0.001
Reported >50% PTH reduction endpoint context. Supports endpoint-response interpretation.
Phase 3 RCT, n=683, baseline PTH >500 pg/mL, 26-week follow-up.
Secondary Hyperparathyroidism Parathyroid Hormone Hemodialysis

Target PTH Reduction: Network Meta-Analysis

A systematic review and network meta-analysis of 36 randomized controlled trials (11,247 participants) compared the effectiveness of etelcalcetide, cinacalcet, and evocalcet in adults with CKD and SHPT. Etelcalcetide was associated with significantly higher odds of achieving target PTH reduction compared to both cinacalcet and evocalcet [1].

Network Meta-Analysis
Cross-study
OR 2.78 vs. cinacalcet
95% CI 1.19–6.67; 36 RCTs, n=11,247
Pooled odds of target PTH attainment. Reported rank within tested calcimimetics.
Endpoint definition varied per trial protocol; data to verify against specific study design.
Network Meta-Analysis Calcimimetics PTH Target

Nausea Incidence vs Cinacalcet

Pooled safety data from the Phase 3 clinical development program, comparing etelcalcetide and cinacalcet in placebo-controlled and active-controlled studies, revealed a numerically lower incidence of nausea with etelcalcetide despite its intravenous route of administration bypassing the gastrointestinal tract [1].

Nausea Incidence
Head-to-head
18.3% etelcalcetide 22.6% cinacalcet (Δ -4.3%)
Reported tolerability endpoint context. Nausea incidence may support tolerability endpoint review.
Pooled Phase 3 safety population; MedDRA-coded events.
Adverse Events Gastrointestinal Tolerability Nausea

CYP450 Independence and DDI Advantage

Etelcalcetide is not metabolized by cytochrome P450 (CYP) enzymes, undergoing instead reversible disulfide exchange with endogenous thiols to form a serum albumin conjugate. This contrasts with cinacalcet, which is extensively metabolized by CYP3A4, CYP2D6, and CYP1A2, creating potential for clinically significant drug-drug interactions [1].

CYP450 Independence
Class-level
Non-CYP metabolism via reversible disulfide exchange with endogenous thiols.
DDI review context; polypharmacy model context may require compound-specific evaluation.
In vitro metabolism studies; prescribing information-derived DDI profile.
Pharmacokinetics Drug-Drug Interactions CYP450

Phosphate and FGF-23 Reduction vs Cinacalcet

A 2024 meta-analysis of 14 studies (N=9,628) evaluating etelcalcetide in hemodialysis patients with SHPT demonstrated that etelcalcetide was more effective than cinacalcet in improving serum phosphate compliance rate and reducing fibroblast growth factor 23 (FGF-23) levels [1].

FGF-23 & Phosphate
Cross-study
Phosphate compliance RR 1.122 (P=0.001); FGF-23 MD -2.108 (P<0.001)
Reported mineral metabolism endpoint context. Supports comprehensive endpoint monitoring.
2024 meta-analysis, 14 studies, n=9,628; endpoint context requires source-specific review.
Phosphate FGF-23 Mineral Metabolism

IV Dosing Advantage: Half-Life and Clearance

Etelcalcetide exhibits an effective half-life of 3-5 days in hemodialysis patients receiving thrice-weekly dosing, with approximately 60% of the administered dose eliminated in dialysate. This contrasts with cinacalcet's 30-40 hour half-life and daily oral dosing requirement [1].

Half-Life & Clearance
Class-level
Effective half-life 3–5 days; ~60% eliminated via dialysate.
Supports thrice-weekly hemodialysis-synchronized dosing model interpretation.
Population PK analysis; microtracer [14C]etelcalcetide study.
Pharmacokinetics Half-Life Hemodialysis

Etelcalcetide Procurement & Research Scenarios


Formulary Selection for PTH Targets and Adherence

For dialysis providers and hospital formularies where achieving KDIGO PTH targets is a key quality metric, the superior PTH reduction demonstrated in head-to-head trials (52.4% vs. 40.2% achieving >50% PTH reduction, P=0.001) and the higher odds of target attainment in network meta-analysis (OR 2.78 vs. cinacalcet) position etelcalcetide as the evidence-based preferred agent [1][2]. The IV route ensures 100% observed administration, eliminating the adherence variability inherent in daily oral cinacalcet regimens.

Polypharmacy and Drug-Drug Interaction Risk Management

In the typical hemodialysis patient receiving 10-12 concomitant medications, the absence of CYP450-mediated metabolism with etelcalcetide eliminates the need for DDI screening and dose adjustments required with cinacalcet (strong CYP2D6 inhibitor; sensitive to CYP3A4 inhibitors) [3]. Procurement decisions for integrated health systems should weigh the operational and safety benefits of avoiding these interactions, particularly when concurrent use of beta-blockers, antidepressants, or antifungal agents is anticipated.

FGF-23 Reduction Combination Therapy R&D

For academic or industry researchers investigating the impact of FGF-23 reduction on cardiovascular outcomes in CKD, etelcalcetide's superior effect on FGF-23 (MD -2.108, 95% CI -2.405 to -1.812, P<0.001) compared to cinacalcet makes it the preferred tool compound for mechanistic studies [4]. Its use in clinical trial protocols is justified by the quantitatively larger and more consistent reduction in this key biomarker of cardiovascular risk.

Cost-Effectiveness & HTA Submissions

When constructing pharmacoeconomic models for HTA submissions, the differential clinical data for etelcalcetide must be incorporated: the 12.2% absolute increase in >50% PTH reduction, the 4.3% absolute reduction in nausea incidence, and the elimination of CYP450-mediated DDI monitoring costs [1][2][3]. These quantifiable differences directly impact model inputs for drug cost offsets, adverse event management, and quality-adjusted life year (QALY) calculations, distinguishing etelcalcetide from generic cinacalcet in value-based procurement evaluations.

Application
Selection Property
Validation Focus
SHPT Endpoint Studies
Direct agonist mechanism; reported PTH reduction endpoint context
Endpoint-response magnitude vs. allosteric modulator comparators
Polypharmacy Model Context
Non-CYP450 clearance; DDI profile review
Concomitant medication interaction screening in hemodialysis models
FGF-23 Pathway Endpoint Studies
Reported FGF-23 and phosphate reduction context
Mineral metabolism endpoint monitoring beyond PTH
HTA Modeling Context
Quantified endpoint differences; tolerability endpoint profile
Model input validation for endpoint-based pharmacoeconomic assessment
All applications are research-context only. Not for clinical, diagnostic, or therapeutic use.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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